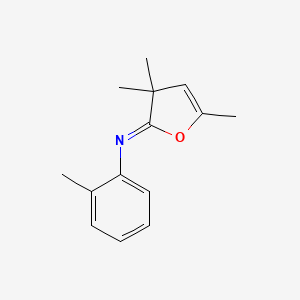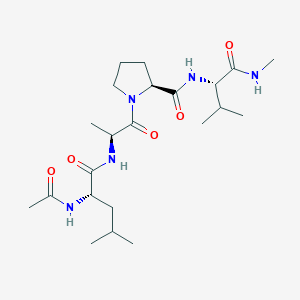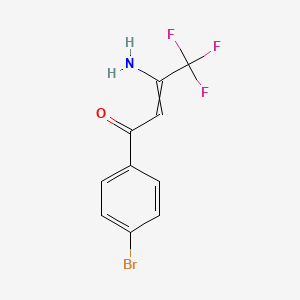
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- is an organic compound that belongs to the class of butenones This compound features a butenone backbone with an amino group, a bromophenyl group, and trifluoromethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-bromoaniline, trifluoroacetaldehyde, and a suitable butenone precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The double bond in the butenone backbone can undergo addition reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles like halogens (Br₂, Cl₂) or nucleophiles like Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
The presence of the bromophenyl group in 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- distinguishes it from similar compounds. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
80070-77-5 |
|---|---|
Molekularformel |
C10H7BrF3NO |
Molekulargewicht |
294.07 g/mol |
IUPAC-Name |
3-amino-1-(4-bromophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
InChI-Schlüssel |
HHZZBBNZNULOIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


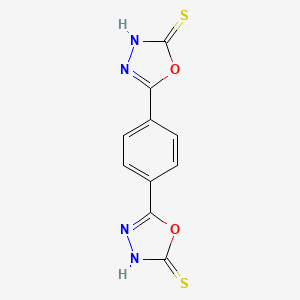
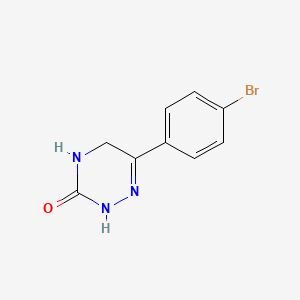

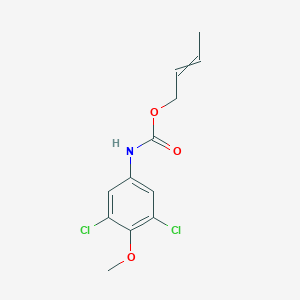
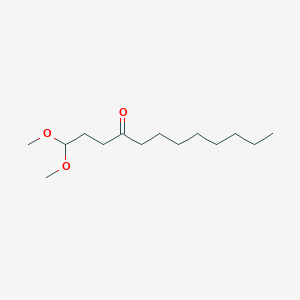
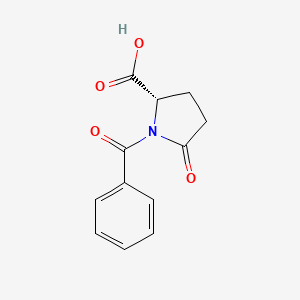
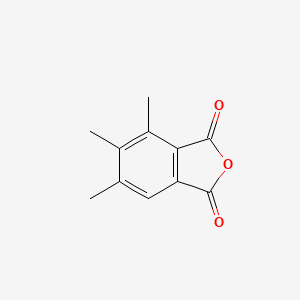
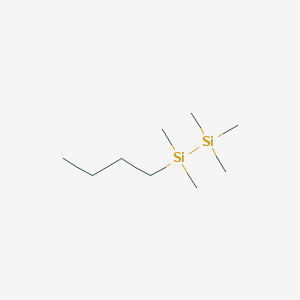
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
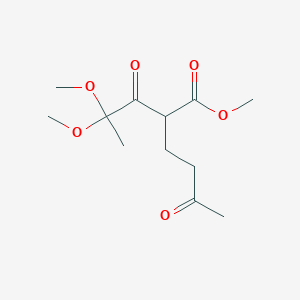
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
